Nordiphenhydramine-d5
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Overview
Description
Nordiphenhydramine-d5 is a deuterated form of Nordiphenhydramine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various research applications. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for drug development and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nordiphenhydramine-d5 involves the deuteration of Nordiphenhydramine. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The production process is designed to maximize yield and purity while minimizing the cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Nordiphenhydramine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Nordiphenhydramine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing ones.
Mechanism of Action
The mechanism of action of Nordiphenhydramine-d5 is similar to that of Nordiphenhydramine. It primarily functions by antagonizing the H1 (Histamine 1) receptor. This receptor is located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking these receptors, this compound can inhibit the effects of histamine, leading to its antihistamine properties .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A first-generation antihistamine with similar H1 receptor antagonism.
Nordiphenhydramine: The non-deuterated form of Nordiphenhydramine-d5.
Butalbital-D5: Another deuterated compound used in similar research applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of metabolism and the stability of the compound, making it a valuable tool in drug development and other scientific research .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
246.36 g/mol |
IUPAC Name |
N-methyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i2D,4D,5D,8D,9D |
InChI Key |
AGSLYHYWLYGAOU-FPWDVLCWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCNC)[2H])[2H] |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.